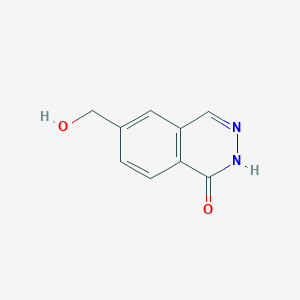![molecular formula C13H14N2O2 B2717144 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole CAS No. 2411220-73-8](/img/structure/B2717144.png)
4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole, also known as epoxiconazole, is a fungicide that is widely used in agriculture to protect crops from fungal diseases. It belongs to the class of triazole fungicides and has a broad spectrum of activity against various fungal pathogens. In recent years, epoxiconazole has gained significant attention from the scientific community due to its potential applications in scientific research.
Mecanismo De Acción
Epoxiconazole acts by inhibiting the activity of cytochrome P450 enzymes involved in the biosynthesis of ergosterol. This results in the accumulation of toxic sterol intermediates, leading to the disruption of fungal cell membranes and ultimately, the death of the fungal cell.
Biochemical and Physiological Effects:
Epoxiconazole has been shown to have a significant impact on the physiology of fungal cells. It has been reported to alter the activity of various enzymes involved in energy metabolism, leading to a decrease in ATP production and a reduction in fungal growth. Additionally, 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazolee has been shown to induce oxidative stress in fungal cells, leading to the accumulation of reactive oxygen species and ultimately, cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Epoxiconazole has several advantages for laboratory experiments, including its broad spectrum of activity against various fungal pathogens and its well-characterized mechanism of action. However, its use is limited by its potential toxicity to non-target organisms and its potential to induce resistance in fungal populations.
Direcciones Futuras
There are several future directions for research on 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazolee. These include the development of new antifungal agents based on its mechanism of action, the identification of new targets for antifungal therapy, and the investigation of its potential applications in other areas of research, such as cancer therapy and drug discovery. Additionally, further studies are needed to better understand the potential risks associated with its use in agriculture and to develop strategies to minimize these risks.
Métodos De Síntesis
Epoxiconazole can be synthesized by reacting 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol with epichlorohydrin in the presence of a base. The resulting product is then treated with 4-methylphenylhydrazine to obtain 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazolee.
Aplicaciones Científicas De Investigación
Epoxiconazole has been extensively used in scientific research as a tool to study the mechanisms of fungal pathogenesis and to develop new antifungal agents. It has been shown to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to the disruption of fungal growth and development. This mechanism of action has made 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazolee an attractive target for the development of new antifungal agents.
Propiedades
IUPAC Name |
4-methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-6-14-15(7-10)11-2-4-12(5-3-11)16-8-13-9-17-13/h2-7,13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLZJUHNPYMACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2717063.png)
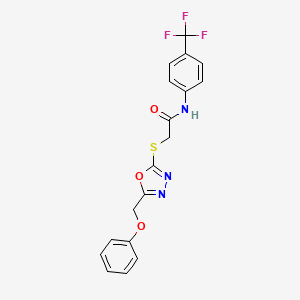
![N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2717067.png)
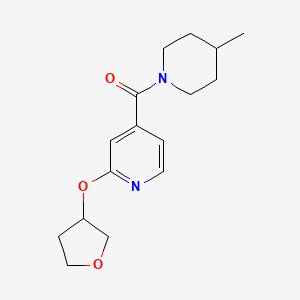

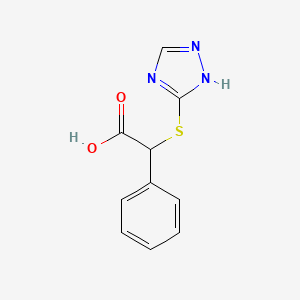
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717072.png)
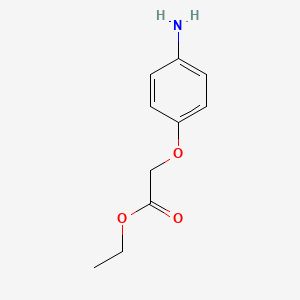
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide](/img/structure/B2717075.png)

![[6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2717081.png)

